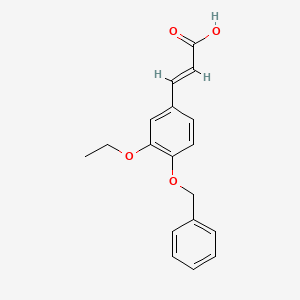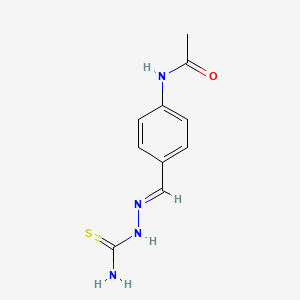
硫乙酰酮
描述
Synthesis Analysis
Thioacetazone analogues have been synthesized and evaluated against Mycobacterium tuberculosis . A library of 31 new Thioacetazone analogues was synthesized, two of which exhibited minimal inhibitory concentrations 10-fold lower than the parental molecule . Another study proposed a simple, efficient, and fast method to obtain organic thioacetazone using water as a solvent .Molecular Structure Analysis
Thioacetazone has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .Chemical Reactions Analysis
Thioacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . It is thought to interfere with mycolic acid synthesis .Physical and Chemical Properties Analysis
Thioacetazone has a molecular formula of C10H12N4OS, an average mass of 236.294 Da, and a monoisotopic mass of 236.073181 Da .科学研究应用
药物警戒和结核病:硫乙酰酮于 20 世纪 40 年代末作为抗结核病药物引入。尽管有皮肤超敏反应等不良反应的报道,但由于其成本低,它仍继续在低收入国家使用。然而,随着对其风险认识的提高,多年来它的使用量有所下降 (Falzon 等人,2014 年)。
用于相互作用检测的荧光标记:一项研究探索使用荧光标记的硫乙酰酮衍生物来检测其与脱水酶 HadAB 和 HadBC 的相互作用。这项研究旨在开发具有较少副作用的新型硫乙酰酮类似物,并明确确定其靶酶 (辛格等人,2022 年)。
副作用和维生素补充剂:20 世纪 70 年代进行的研究重点是评估维生素和抗组胺补充剂作为预防剂,以减少结核病治疗期间硫乙酰酮的副作用。该研究得出结论,该补充剂并没有明显有益于减少副作用 (米勒等人,1970 年)。
硫代半氨基甲胂的抗分枝杆菌作用:硫代半氨基甲胂(包括硫乙酰酮)在 20 世纪 40 年代末被发现具有抗分枝杆菌作用。虽然硫乙酰酮自 20 世纪 40 年代和 50 年代以来一直用于结核病治疗,但其严重的副作用已减少了其目前的用途。本文讨论了各种硫代半氨基甲胂的抗分枝杆菌作用及其作为研究作用机制模型化合物的潜力 (奥普莱塔洛娃和多莱泽尔,2013 年)。
抑制分支杆菌酸合成:硫乙酰酮被认为是一种具有抗结核活性的硫代半氨基甲胂前药。其机制涉及靶向并抑制环丙烷分支杆菌酸合酶,这是分枝杆菌细胞壁的必需成分,导致通透性增加并最终导致细胞裂解 (定义,2020 年)。
与分支杆菌酸环丙烷合酶的结合:一项研究假设并分析了硫乙酰酮与分支杆菌酸环丙烷合酶结合使用计算生物学。其目的是探索硫乙酰酮的确切结合位点,并发现抗结核作用的新机制 (班纳吉和巴塔查亚,2012 年)。
评估 HIV 感染儿童的无硫乙酰酮方案:在赞比亚进行的一项研究监测了结核病儿童中 HIV 1 型的血清阳性率,并评估了使用无硫乙酰酮治疗方案进行抗结核病治疗的反应。这一点至关重要,因为硫乙酰酮的副作用在 HIV 感染者中很严重 (罗等人,1994 年)。
作用机制
Thiacetazone, also known as Thioacetazone or AMITHIOZONE, is an oral antibiotic that was formerly used in the treatment of tuberculosis . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the result of action of Thiacetazone.
Target of Action
The biological target of Thiacetazone has proven elusive . It is thought to interfere with mycolic acid synthesis . Mycolic acids are key components of the highly hydrophobic mycobacterial cell wall .
Mode of Action
Thiacetazone is a prodrug that requires activation by a bacterially encoded monoxygenase, EthA, to be active . EthA also activates ethionamide, and it would be expected that mutations in the corresponding gene, etha, would result in complete cross-resistance .
Biochemical Pathways
Thiacetazone and its chemical analogues inhibit mycolic acid cyclopropanation . Cyclopropanated mycolic acids are key factors participating in cell envelope permeability, host immunomodulation, and persistence of M. tuberculosis . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reversed the effects of Thiacetazone and its analogue on mycolic acid cyclopropanation, suggesting that the drugs act directly on cyclopropane mycolic acid synthases (CMASs) .
Pharmacokinetics
It is known that thiacetazone was used orally in the treatment of tuberculosis .
Result of Action
The result of Thiacetazone’s action is a significant loss of cyclopropanation in both the α- and oxygenated mycolate sub-types . This leads to dramatic changes in the content and ratio of mycolic acids in the mycobacteria .
Action Environment
The action of Thiacetazone can be influenced by environmental factors such as the presence of other drugs. For instance, the use of Thiacetazone is declining because it can cause severe (sometimes fatal) skin reactions in HIV positive patients .
安全和危害
未来方向
生化分析
Biochemical Properties
Thiacetazone plays a significant role in biochemical reactions, particularly in the metabolism of mycolic acids . Mycolic acids are a complex mixture of branched, long-chain fatty acids, which are key components of the highly hydrophobic mycobacterial cell wall . Thiacetazone inhibits the cyclopropanation of cell wall mycolic acids in mycobacteria . This process involves the action of cyclopropane mycolic acid synthases (CMASs), a family of S-adenosyl-methionine-dependent methyl transferases .
Cellular Effects
Thiacetazone exerts its effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of mycolic acids, which are key factors participating in cell envelope permeability, host immunomodulation, and persistence of M. tuberculosis .
Molecular Mechanism
Thiacetazone exerts its effects at the molecular level by inhibiting the action of CMASs . These enzymes modify double bonds at specific sites on mycolic acid precursors . Overexpression of cmaA2, mmaA2, or pcaA in mycobacteria partially reverses the effects of Thiacetazone on mycolic acid cyclopropanation, suggesting that Thiacetazone acts directly on CMASs .
Temporal Effects in Laboratory Settings
The effects of Thiacetazone on mycolic acid cyclopropanation change over time in laboratory settings . Dramatic changes in the content and ratio of mycolic acids were observed after treatment with Thiacetazone .
Dosage Effects in Animal Models
The effects of Thiacetazone on animal models vary with different dosages
Metabolic Pathways
Thiacetazone is involved in the metabolic pathway of mycolic acid synthesis . It interacts with CMASs, which are involved in the modification of double bonds at specific sites on mycolic acid precursors .
属性
| { "Design of the Synthesis Pathway": "Thioacetazone can be synthesized by the reaction of thiosemicarbazide with acetyl chloride in the presence of sodium acetate.", "Starting Materials": [ "Thiosemicarbazide", "Acetyl chloride", "Sodium acetate" ], "Reaction": [ "Thiosemicarbazide is dissolved in water and sodium acetate is added to the solution.", "Acetyl chloride is added dropwise to the solution with constant stirring.", "The reaction mixture is heated under reflux for several hours.", "The resulting solid is filtered and washed with water.", "The crude product is recrystallized from ethanol to obtain pure thioacetazone." ] } | |
CAS 编号 |
910379-02-1 |
分子式 |
C10H12N4OS |
分子量 |
236.30 g/mol |
IUPAC 名称 |
N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]phenyl]acetamide |
InChI |
InChI=1S/C10H12N4OS/c1-7(15)13-9-4-2-8(3-5-9)6-12-14-10(11)16/h2-6H,1H3,(H,13,15)(H3,11,14,16)/b12-6- |
InChI 键 |
SRVJKTDHMYAMHA-SDQBBNPISA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\NC(=S)N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


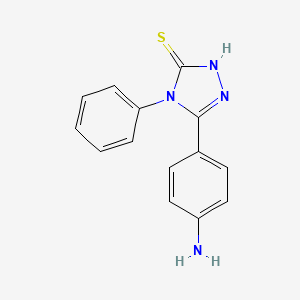

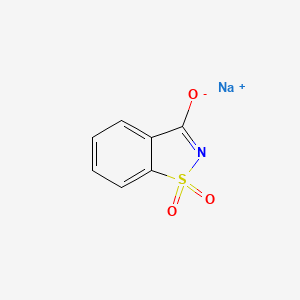
![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)

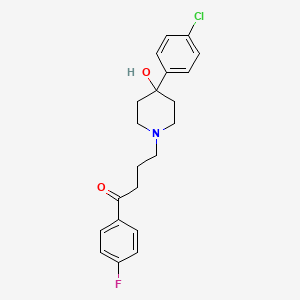



![4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B7761681.png)



